Fmoc-PEG1-NHS 酯

描述

Fmoc-PEG1-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Molecular Structure Analysis

The molecular structure of Fmoc-PEG1-NHS ester consists of an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .Chemical Reactions Analysis

The chemical reactions involving Fmoc-PEG1-NHS ester primarily involve the deprotection of the Fmoc group under basic conditions to obtain the free amine . This free amine can then be used for further conjugations .Physical And Chemical Properties Analysis

Fmoc-PEG1-NHS ester has a molecular weight of 452.5 g/mol . It is a PEG derivative containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用

蛋白质标记

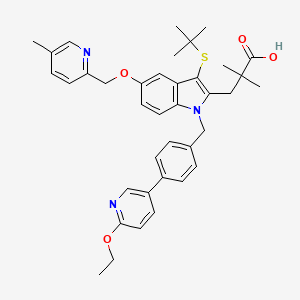

Fmoc-PEG1-NHS 酯中存在的 NHS 酯可以与蛋白质中存在的伯胺 (-NH2) 反应 {svg_1}。这使其成为蛋白质标记的有用工具,使研究人员能够将各种探针、标签或其他分子连接到蛋白质上,以进行检测或纯化目的。

寡核苷酸标记

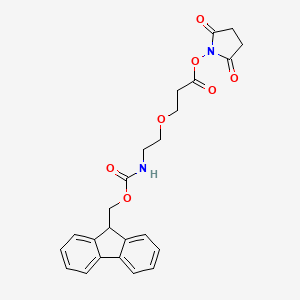

与蛋白质标记类似,Fmoc-PEG1-NHS 酯中的 NHS 酯也可以与胺修饰的寡核苷酸中存在的伯胺反应 {svg_2}。这允许用各种标签或探针标记这些寡核苷酸,这在荧光原位杂交 (FISH) 或其他核酸检测方法等技术中可能有用。

药物递送

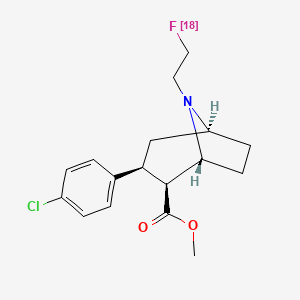

Fmoc-PEG1-NHS 酯中的亲水性 PEG 间隔基可以提高药物分子在水性介质中的溶解度 {svg_3}。这在药物递送应用中特别有用,其中提高药物分子的溶解度可以增强其生物利用度和治疗效果。

表面修饰

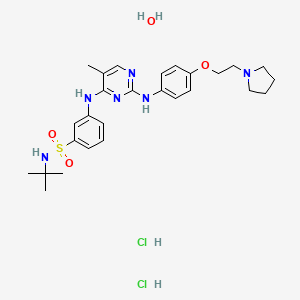

Fmoc-PEG1-NHS 酯可用于修饰各种材料的表面,例如纳米颗粒或医疗设备 {svg_4}。PEG 间隔基可以形成亲水表面,这可以减少非特异性结合并提高材料的生物相容性。

生物偶联

Fmoc-PEG1-NHS 酯中的 Fmoc 保护的胺可以在碱性条件下脱保护以获得游离胺 {svg_5}。然后可以使用这种游离胺进行进一步的偶联,从而允许将各种分子连接用于生物偶联目的。

抗体-药物偶联物 (ADC)

Fmoc-PEG1-NHS 酯可用于创建抗体-药物偶联物 (ADC) {svg_6}。NHS 酯可以与抗体中存在的伯胺反应,从而允许连接药物分子。这可以导致靶向药物递送,提高治疗效果并减少药物的副作用。

作用机制

Target of Action

The primary targets of Fmoc-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.

Mode of Action

Fmoc-PEG1-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can react with the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the formation of a stable, irreversible amide bond .

Biochemical Pathways

The biochemical pathways affected by Fmoc-PEG1-NHS ester primarily involve protein and nucleic acid modifications. By forming covalent bonds with primary amines, Fmoc-PEG1-NHS ester can alter the properties of proteins and nucleic acids, potentially affecting their function and interactions . The downstream effects of these modifications can vary widely depending on the specific molecules involved and the context in which they occur.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Fmoc-PEG1-NHS ester’s action is the modification of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can lead to changes in the molecular and cellular functions of these targets, potentially influencing a wide range of biological processes.

Action Environment

The action of Fmoc-PEG1-NHS ester can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the reactivity of the NHS ester towards primary amines can be affected by the pH of the environment, with optimal reactivity typically observed at pH 7-9 . The stability of Fmoc-PEG1-NHS ester may also be affected by temperature, as suggested by the recommended storage condition of -20°C .

未来方向

Fmoc-PEG1-NHS ester has potential applications in the field of drug delivery . Due to its structural characteristics at the nanoscale level, it holds great promise for applications in biomedicine . The synthesized nanocarriers have a great potential for drug delivery systems, with high loading capacity, and excellent complex stability in water critical for biocompatibility .

生化分析

Biochemical Properties

Fmoc-PEG1-NHS ester plays a significant role in biochemical reactions. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent, forming a stable amide bond .

Cellular Effects

The effects of Fmoc-PEG1-NHS ester on cells are primarily related to its role in labeling proteins and other biomolecules. By attaching to these molecules, it can influence their function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fmoc-PEG1-NHS ester exerts its effects at the molecular level through its ability to form covalent bonds with primary amines present in proteins and other biomolecules . This allows it to label these molecules and potentially alter their function.

Metabolic Pathways

The specific metabolic pathways that Fmoc-PEG1-NHS ester is involved in are not clear from the current search results. Given its role in labeling proteins and other biomolecules, it may interact with enzymes or cofactors involved in these molecules’ metabolic pathways .

Subcellular Localization

The subcellular localization of Fmoc-PEG1-NHS ester is not specified in the current search results. Given its role in labeling proteins and other biomolecules, its localization may depend on the specific molecules it is attached to .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c27-21-9-10-22(28)26(21)33-23(29)11-13-31-14-12-25-24(30)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPXUJXGIVJFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112382 | |

| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807521-05-6 | |

| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)